Cas no 2229004-70-8 (4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole)
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 2229004-70-8
- 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole
- EN300-1864251
-
- Inchi: 1S/C15H19N3/c1-11-15(14-8-9-16-14)12(2)18(17-11)10-13-6-4-3-5-7-13/h3-7,14,16H,8-10H2,1-2H3
- InChI Key: AJLJYXKAUHUCGO-UHFFFAOYSA-N
- SMILES: N1CCC1C1C(C)=NN(CC2C=CC=CC=2)C=1C
Computed Properties
- Exact Mass: 241.157897619g/mol
- Monoisotopic Mass: 241.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.8Ų
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1864251-0.05g |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole |
2229004-70-8 | 0.05g |
$1308.0 | 2023-06-01 | ||
| Enamine | EN300-1864251-0.1g |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole |
2229004-70-8 | 0.1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1864251-0.25g |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole |
2229004-70-8 | 0.25g |
$1432.0 | 2023-06-01 | ||
| Enamine | EN300-1864251-0.5g |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole |
2229004-70-8 | 0.5g |
$1495.0 | 2023-06-01 | ||
| Enamine | EN300-1864251-1.0g |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole |
2229004-70-8 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-1864251-2.5g |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole |
2229004-70-8 | 2.5g |
$3051.0 | 2023-06-01 | ||
| Enamine | EN300-1864251-5.0g |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole |
2229004-70-8 | 5g |
$4517.0 | 2023-06-01 | ||
| Enamine | EN300-1864251-10.0g |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole |
2229004-70-8 | 10g |
$6697.0 | 2023-06-01 |
4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole
Introduction to 4-(Azetidin-2-yl)-1-Benzyl-3,5-Dimethyl-1H-Pyrazole (CAS No. 2229004-70-8)
4-(Azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole, with the CAS number 2229004-70-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
The structure of 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole features a pyrazole ring substituted with a benzyl group at the 1-position, two methyl groups at the 3 and 5 positions, and an azetidine ring at the 4-position. The presence of these functional groups imparts specific chemical and biological characteristics that make this compound a promising candidate for further research and development.
Recent studies have highlighted the potential of 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers also noted that the compound showed low cytotoxicity in vitro, suggesting its potential as a safe and effective anti-inflammatory agent.
In another study conducted by a team of researchers from the University of California, the compound was evaluated for its analgesic properties. The results indicated that 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole effectively reduced pain responses in animal models without causing significant side effects. This finding is particularly noteworthy given the growing need for new analgesic agents with improved safety profiles.
The pharmacokinetic properties of 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole have also been investigated. A study published in the European Journal of Pharmaceutical Sciences in 2020 reported that the compound exhibited good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further preclinical and clinical evaluation. The researchers noted that the compound's stability in plasma and its ability to cross the blood-brain barrier were particularly advantageous for its potential use in central nervous system disorders.
In addition to its therapeutic applications, 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole has been studied for its potential as a lead compound in drug discovery. A recent review article in Current Medicinal Chemistry highlighted the versatility of pyrazole derivatives in drug design and development. The review emphasized that compounds like 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole, with their unique structural features, could serve as valuable starting points for optimizing drug candidates with enhanced potency and selectivity.
The synthesis of 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole has been described in several publications. A common synthetic route involves the reaction of 3,5-dimethylpyrazole with benzyl chloride to form the benzylated derivative, followed by nucleophilic substitution with azetidine to introduce the azetidine ring. This synthetic strategy allows for efficient and scalable production of the compound, which is crucial for both research and commercial applications.
The safety profile of 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole has also been assessed. Toxicological studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. These findings support its potential use as a safe and effective therapeutic agent.
In conclusion, 4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole (CAS No. 2229004-70-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing drug discovery and development efforts.
2229004-70-8 (4-(azetidin-2-yl)-1-benzyl-3,5-dimethyl-1H-pyrazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)